molecular formula C10H17ClN2O2S B11819249 4-(2-Aminopropyl)-N-methylbenzene-1-sulfonamide hydrochloride

4-(2-Aminopropyl)-N-methylbenzene-1-sulfonamide hydrochloride

Cat. No.: B11819249
M. Wt: 264.77 g/mol
InChI Key: AYPBWXFFLBYDKQ-UHFFFAOYSA-N
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Description

4-(2-Aminopropyl)-N-methylbenzene-1-sulfonamide hydrochloride is a chemical compound that belongs to the class of sulfonamides. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of an aminopropyl group attached to a benzene ring, which is further substituted with a sulfonamide group and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminopropyl)-N-methylbenzene-1-sulfonamide hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzene derivatives and amines.

    Reaction Conditions: The reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired chemical transformations.

    Sulfonation: The benzene ring is sulfonated using reagents like chlorosulfonic acid or sulfur trioxide to introduce the sulfonamide group.

    Amination: The aminopropyl group is introduced through a nucleophilic substitution reaction using appropriate amines.

    Methylation: The final step involves the methylation of the amine group to obtain the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminopropyl)-N-methylbenzene-1-sulfonamide hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of suitable catalysts and solvents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted compounds with various functional groups.

Scientific Research Applications

4-(2-Aminopropyl)-N-methylbenzene-1-sulfonamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in biochemical assays and as a probe to study enzyme activities and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Aminopropyl)-N-methylbenzene-1-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the modulation of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Aminopropyl)benzene-1-sulfonamide: Lacks the N-methyl group, which may affect its biological activity and solubility.

    N-Methyl-4-(2-aminopropyl)benzene-1-sulfonamide: Similar structure but different substitution pattern, leading to variations in reactivity and applications.

    4-(2-Aminopropyl)-N-methylbenzene-1-sulfonamide: Similar structure but without the hydrochloride salt, affecting its stability and solubility.

Uniqueness

4-(2-Aminopropyl)-N-methylbenzene-1-sulfonamide hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C10H17ClN2O2S

Molecular Weight

264.77 g/mol

IUPAC Name

4-(2-aminopropyl)-N-methylbenzenesulfonamide;hydrochloride

InChI

InChI=1S/C10H16N2O2S.ClH/c1-8(11)7-9-3-5-10(6-4-9)15(13,14)12-2;/h3-6,8,12H,7,11H2,1-2H3;1H

InChI Key

AYPBWXFFLBYDKQ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)S(=O)(=O)NC)N.Cl

Origin of Product

United States

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